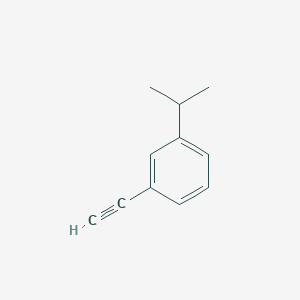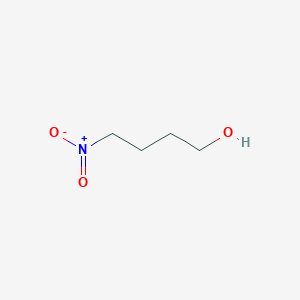
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthol units connected through a single bond, with each naphthol unit further substituted with a phenyl group. This compound is notable for its chirality, meaning it exists in two enantiomeric forms, ® and (S), which are non-superimposable mirror images of each other. The ®-enantiomer is often used in various applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol typically involves the coupling of two naphthol units. One common method is the oxidative coupling of 2-naphthol in the presence of a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products. The purification of the final product often involves recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and chiral recognition processes.
Industry: The compound is used in the production of advanced materials, such as chiral polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol exerts its effects is largely dependent on its role as a chiral ligand. In asymmetric catalysis, the compound interacts with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This interaction involves coordination to the metal center through the naphthol oxygen atoms, influencing the stereochemistry of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol: The enantiomer of the ®-form, with similar chemical properties but different chiral interactions.
1,1’-Bi-2-naphthol (BINOL): A related compound without the phenyl substituents, commonly used in chiral catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another binaphthyl derivative used as a chiral ligand in asymmetric synthesis.
Uniqueness
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is unique due to the presence of phenyl groups, which can enhance its chiral recognition abilities and provide additional steric and electronic effects in catalytic processes. This makes it a valuable tool in the synthesis of complex chiral molecules.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)



![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)




![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)
